N-[2-(4-methoxyphenyl)ethyl]-5-(9-methyl-9H-purin-6-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide
Description
N-[2-(4-Methoxyphenyl)ethyl]-5-(9-methyl-9H-purin-6-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide is a synthetic small molecule characterized by a fused octahydropyrrolo[3,4-c]pyrrole core linked to a 9-methylpurine moiety and a 4-methoxyphenethyl substituent. The octahydropyrrolo[3,4-c]pyrrole system provides conformational rigidity, which may enhance binding specificity, while the 4-methoxyphenethyl group could influence pharmacokinetic properties such as solubility and metabolic stability.
Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-2-(9-methylpurin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N7O2/c1-27-14-26-19-20(27)24-13-25-21(19)28-9-16-11-29(12-17(16)10-28)22(30)23-8-7-15-3-5-18(31-2)6-4-15/h3-6,13-14,16-17H,7-12H2,1-2H3,(H,23,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBUOYCHVBZYMIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1N=CN=C2N3CC4CN(CC4C3)C(=O)NCCC5=CC=C(C=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The following table summarizes key structural and functional differences between the target compound and structurally related analogs identified in recent literature and patents:
Detailed Comparative Analysis
Core Structure and Conformational Effects
- This contrasts with EP 4374877 compounds, which feature a pyrrolo[1,2-b]pyridazine core—a partially unsaturated system that may enhance π-π stacking with kinase ATP-binding pockets but reduce resistance to oxidative metabolism.
- AKOS005630424 : The pyrido-pyrrolo-pyrimidine core introduces aromaticity and planar geometry, favoring intercalation with DNA or RNA targets, which diverges from the kinase-focused design of the target compound.
Substituent Impact on Selectivity and Pharmacokinetics
- Purine vs. Pyrimidine/Pyridine Moieties: The 9-methylpurine group in the target compound is associated with adenosine-mimetic kinase inhibition, whereas the cyano-pyrimidine/pyridine groups in EP 4374877 compounds likely enhance electron-withdrawing effects, strengthening hydrogen bonding with kinase active sites.
- Aryl Substituents: The 4-methoxyphenethyl group in the target compound may improve membrane permeability compared to the 2,4-dimethoxyphenyl group in AKOS005630424, where ortho-substitution could sterically hinder target engagement.
- Solubility Modifiers : The morpholine-ethoxy chain in EP 4374877 Compound 2 introduces polarity, addressing solubility limitations seen in the target compound’s methoxyalkyl groups.
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